An In-depth Technical Guide to 2-Methoxyethyl Methacrylate (MEMA)
An In-depth Technical Guide to 2-Methoxyethyl Methacrylate (MEMA)
This guide provides a comprehensive technical overview of 2-Methoxyethyl Methacrylate (MEMA), a versatile monomer with significant applications in polymer chemistry, particularly within the biomedical and drug development sectors. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of MEMA's chemical characteristics, polymerization behavior, and practical applications.
Introduction: The Significance of 2-Methoxyethyl Methacrylate
2-Methoxyethyl methacrylate (MEMA) is an important functional monomer belonging to the acrylate family. Its unique chemical structure, featuring a flexible ether linkage and a reactive methacrylate group, imparts desirable properties to the resulting polymers, such as hydrophilicity, biocompatibility, and controlled solubility. These characteristics make MEMA and its polymers highly valuable in the design of advanced materials for biomedical applications, including drug delivery systems, hydrogels, and biocompatible coatings.[1][2][3] This guide will delve into the core scientific principles governing MEMA's behavior, from its fundamental chemical structure to its polymerization kinetics and end-use applications.
Chemical Structure and Physicochemical Properties
The foundation of MEMA's utility lies in its molecular architecture. The presence of both a polar ether group and a polymerizable methacrylate moiety allows for the synthesis of polymers with tailored properties.
Chemical Structure
The chemical structure of 2-Methoxyethyl Methacrylate is characterized by a methacrylate group ester-linked to a 2-methoxyethanol moiety.
DOT Script for MEMA Chemical Structure
Caption: Chemical structure of 2-Methoxyethyl Methacrylate (MEMA).
The IUPAC name for this compound is 2-methoxyethyl 2-methylprop-2-enoate.[4] Its molecular formula is C₇H₁₂O₃.[1][4][5]
Physicochemical Properties
A thorough understanding of MEMA's physicochemical properties is crucial for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source(s) |
| Molecular Weight | 144.17 g/mol | [1][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.993 g/mL at 25 °C | [1][2][5][6] |
| Boiling Point | 65 °C at 12 mm Hg | [1][2][5][6] |
| Refractive Index (n20/D) | 1.431 | [1][2][5][6] |
| Water Solubility | 31.33 g/L at 20 °C | [1][2][5] |
| LogP | 1.3 at 23.3 °C | [1][5] |
These properties indicate that MEMA is a relatively dense, moderately water-soluble liquid at room temperature, making it suitable for various polymerization techniques, including solution and emulsion polymerization.
Polymerization of MEMA
MEMA readily undergoes free-radical polymerization to form poly(2-methoxyethyl methacrylate) (PMEMA).[1] This process can be initiated using thermal or photoinitiators. The resulting polymers can be homopolymers or copolymers, where MEMA is combined with other monomers to achieve specific material properties. For instance, copolymerization with styrene has been a subject of study.[1][2][5]
Experimental Protocol: Free-Radical Polymerization of MEMA
This section outlines a general procedure for the free-radical solution polymerization of MEMA.
Materials:
-
2-Methoxyethyl methacrylate (MEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Nitrogen gas
-
Methanol for precipitation
Procedure:
-
Monomer Purification: Pass MEMA through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the desired amount of purified MEMA and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60-80 °C to initiate the polymerization. The reaction time will vary depending on the desired molecular weight and conversion.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.
DOT Script for Polymerization Workflow
Caption: General workflow for the free-radical solution polymerization of MEMA.
Applications in Biomedical and Drug Development
The biocompatibility and hydrophilicity of PMEMA make it an attractive material for various biomedical applications. While some studies focus on the closely related 2-hydroxyethyl methacrylate (HEMA), the principles often extend to MEMA-based polymers.[7][8]
-
Drug Delivery: PMEMA and its copolymers can be formulated into nanoparticles, hydrogels, and micelles for controlled and sustained drug release.[3][7] The ether linkages can provide sites for drug conjugation or encapsulation.
-
Biocompatible Coatings: PMEMA can be used to coat medical devices and implants to improve their biocompatibility and reduce protein fouling and platelet adhesion.[9]
-
Hydrogels: MEMA can be copolymerized to form hydrogels with tunable swelling properties, suitable for applications in tissue engineering and as scaffolds for cell growth.[7][10]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling MEMA.
-
Hazards: MEMA is known to cause skin and serious eye irritation.[4][11] It may also cause an allergic skin reaction.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Handling: Use MEMA in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[14] Avoid contact with skin and eyes.[13]
-
Storage: Store MEMA in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[14] It is typically supplied with an inhibitor to prevent premature polymerization during storage.[15]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[14]
Conclusion
2-Methoxyethyl methacrylate is a monomer of significant interest to researchers and professionals in the fields of polymer chemistry and drug development. Its unique combination of a flexible, hydrophilic ether side chain and a reactive methacrylate group allows for the synthesis of polymers with a wide range of desirable properties. A thorough understanding of its chemical structure, physicochemical properties, and polymerization behavior is essential for harnessing its full potential in the creation of advanced materials for biomedical and other high-performance applications.
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